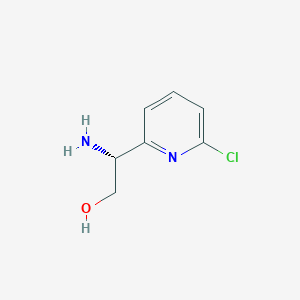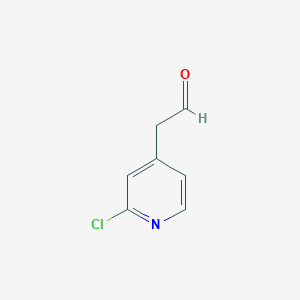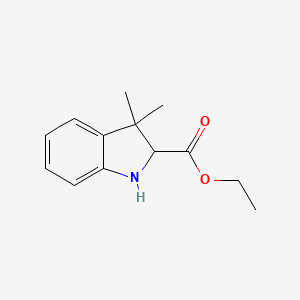methyl}prop-2-enamide](/img/structure/B13550803.png)
N-(1,3-benzothiazol-6-yl)-N-{[(4-chlorophenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-6-yl)-N-{(4-chlorophenyl)carbamoylmethyl}prop-2-enamide is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-N-{(4-chlorophenyl)carbamoylmethyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the chlorophenyl group and the pyridine moiety. The final step involves the formation of the prop-2-enamide linkage under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzothiazol-6-yl)-N-{(4-chlorophenyl)carbamoylmethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
N-(1,3-benzothiazol-6-yl)-N-{(4-chlorophenyl)carbamoylmethyl}prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzothiazol-6-yl)-N-{(4-chlorophenyl)carbamoylmethyl}prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N-{(4-chlorophenyl)carbamoylmethyl}prop-2-enamide
- N-(1,3-benzothiazol-4-yl)-N-{(4-chlorophenyl)carbamoylmethyl}prop-2-enamide
Uniqueness
N-(1,3-benzothiazol-6-yl)-N-{(4-chlorophenyl)carbamoylmethyl}prop-2-enamide is unique due to the specific positioning of the benzothiazole ring and the prop-2-enamide linkage. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C23H17ClN4O2S |
|---|---|
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-6-yl)-N-[2-(4-chloroanilino)-2-oxo-1-pyridin-3-ylethyl]prop-2-enamide |
InChI |
InChI=1S/C23H17ClN4O2S/c1-2-21(29)28(18-9-10-19-20(12-18)31-14-26-19)22(15-4-3-11-25-13-15)23(30)27-17-7-5-16(24)6-8-17/h2-14,22H,1H2,(H,27,30) |
Clave InChI |
FSIPGUJLHBDZLM-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N(C1=CC2=C(C=C1)N=CS2)C(C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13550741.png)
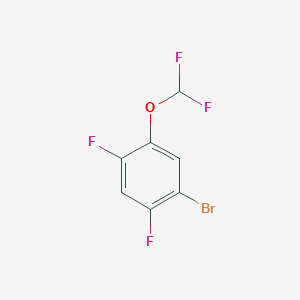
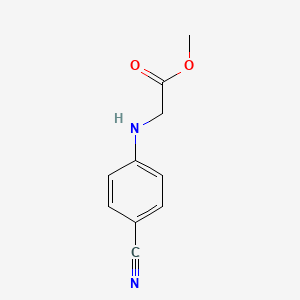


![Decahydrocyclopenta[d]azepine](/img/structure/B13550772.png)
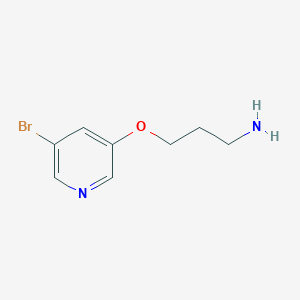
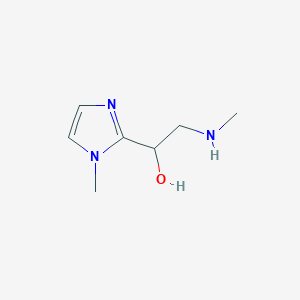
![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13550794.png)
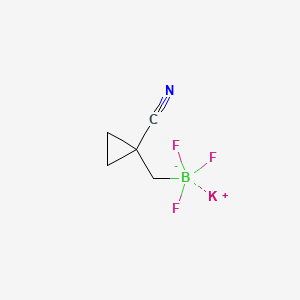
![2-{[(Benzyloxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid](/img/structure/B13550804.png)
